![molecular formula C9H8BF3N2O2 B11764043 [1-Methyl-3-(trifluoromethyl)-1H-indazol-4-yl]boronic acid](/img/structure/B11764043.png)
[1-Methyl-3-(trifluoromethyl)-1H-indazol-4-yl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-Methyl-3-(trifluoromethyl)-1H-indazol-4-yl]boronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable for various applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which utilizes palladium catalysts to facilitate the cross-coupling of boronic acids with halogenated indazole derivatives . The reaction conditions often include the use of bases such as potassium carbonate and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction. Optimization of reaction parameters, such as temperature, catalyst loading, and reaction time, is crucial to achieve high yields and purity. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Functionalized derivatives with various substituents replacing the trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The boronic acid group can form reversible covalent bonds with diols, making it useful for bioconjugation and the development of biosensors.
Medicine:
Industry:
Wirkmechanismus
The mechanism of action of [1-Methyl-3-(trifluoromethyl)-1H-indazol-4-yl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes or modulate receptor activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
[1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester]: This compound shares a similar boronic acid group but differs in the heterocyclic ring structure.
[4-(Trifluoromethyl)phenylboronic acid]: This compound has a similar trifluoromethyl group but is attached to a phenyl ring instead of an indazole ring.
Uniqueness:
Chemical Structure: The presence of both the indazole ring and the trifluoromethyl group in [1-Methyl-3-(trifluoromethyl)-1H-indazol-4-yl]boronic acid imparts unique chemical properties that are not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C9H8BF3N2O2 |
|---|---|
Molekulargewicht |
243.98 g/mol |
IUPAC-Name |
[1-methyl-3-(trifluoromethyl)indazol-4-yl]boronic acid |
InChI |
InChI=1S/C9H8BF3N2O2/c1-15-6-4-2-3-5(10(16)17)7(6)8(14-15)9(11,12)13/h2-4,16-17H,1H3 |
InChI-Schlüssel |
HRNKAZWXWGONJS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C(=CC=C1)N(N=C2C(F)(F)F)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


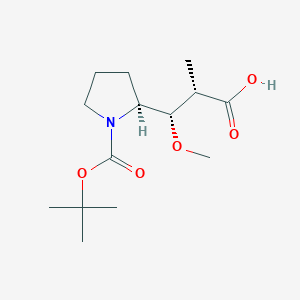
![6-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11763966.png)
![6-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B11763984.png)
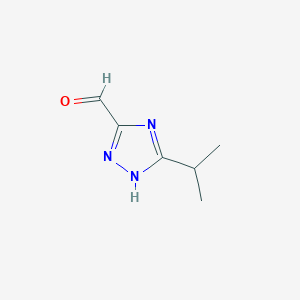
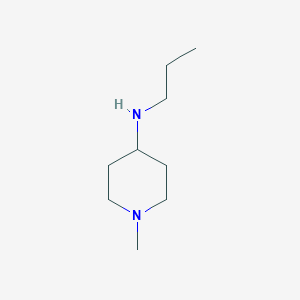
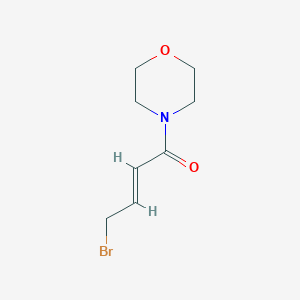
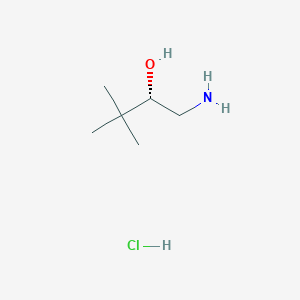

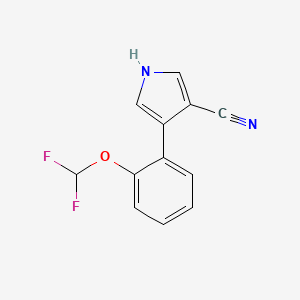
![(S)-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol](/img/structure/B11764030.png)
![ethyl 2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11764036.png)
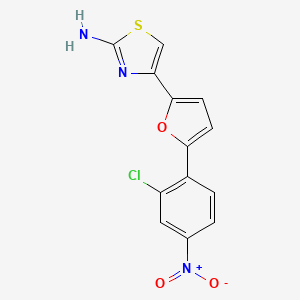
![1-{3-[(1R)-1-aminoethyl]-2-fluorophenyl}-1,1-difluoro-2-methylpropan-2-ol](/img/structure/B11764052.png)

